Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)-
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Overview
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- is a heterocyclic organic compound that features an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to form oxazolines, which can then be further modified to introduce the phenylethenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can modify the oxazole ring or the phenylethenyl group.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenylethenyl group.
Scientific Research Applications
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism by which Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenylethenyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: Similar in structure but lacks the phenylethenyl group.
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: Contains a methoxyphenyl group instead of a phenylethenyl group.
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-thienyl)-: Features a thienyl group instead of a phenylethenyl group.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other oxazole derivatives and contributes to its specific reactivity and biological activities.
Properties
CAS No. |
61025-23-8 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4,4-dimethyl-2-[(E)-2-phenylethenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8+ |
InChI Key |
IVCSIAZWAKWKDI-CMDGGOBGSA-N |
Isomeric SMILES |
CC1(COC(=N1)/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CC1(COC(=N1)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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